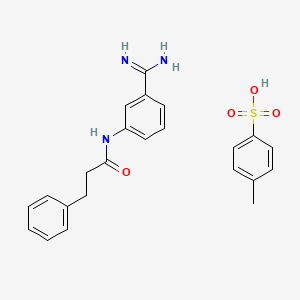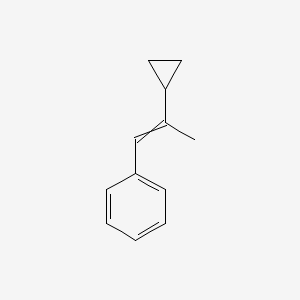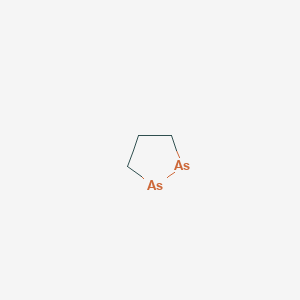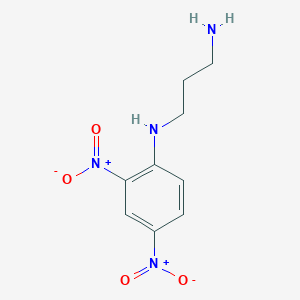
2-(4-Aminophenyl)-2-phenylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminophenyl)-2-phenylpropanenitrile is an organic compound characterized by the presence of an aminophenyl group and a phenylpropanenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2-phenylpropanenitrile typically involves the reaction of 4-aminobenzonitrile with benzyl cyanide under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and conducted in a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Aminophenyl)-2-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Aminophenyl)-2-phenylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential antitumor properties and as a precursor for drug development.
Industry: Utilized in the production of specialty polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(4-Aminophenyl)-2-phenylpropanenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its potent antitumor properties.
2-(4-Aminophenyl)ethanol: Used in the synthesis of various organic compounds and materials.
Uniqueness
2-(4-Aminophenyl)-2-phenylpropanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an aminophenyl group and a phenylpropanenitrile moiety allows for versatile applications in different fields .
Eigenschaften
CAS-Nummer |
22156-68-9 |
|---|---|
Molekularformel |
C15H14N2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-(4-aminophenyl)-2-phenylpropanenitrile |
InChI |
InChI=1S/C15H14N2/c1-15(11-16,12-5-3-2-4-6-12)13-7-9-14(17)10-8-13/h2-10H,17H2,1H3 |
InChI-Schlüssel |
FXDPMMRRRJRSLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)(C1=CC=CC=C1)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















